molecular formula C14H25ClN2O4 B586592 Oseltamivir Acid Hydrochloride CAS No. 1415963-60-8

Oseltamivir Acid Hydrochloride

カタログ番号: B586592
CAS番号: 1415963-60-8
分子量: 320.814
InChIキー: OTBMMOBYSNFNOE-LUHWTZLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Oseltamivir Carboxylate Hydrochloride exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus . This prevents budding from the host cell, viral replication, and infectivity . It interacts with the neuraminidase enzyme of the Influenza A virus .

Cellular Effects

Oseltamivir Carboxylate Hydrochloride has high bioavailability and penetrates sites of infection at concentrations that are sufficient to inhibit viral replication . It influences cell function by preventing the release of progeny virions from infected host cells, thereby limiting viral load and course of infection .

Molecular Mechanism

Oseltamivir Carboxylate Hydrochloride exerts its effects at the molecular level by binding to and inhibiting the active site of the neuraminidase enzymes . This prevents the release of progeny virions from infected host cells .

Temporal Effects in Laboratory Settings

The stability of Oseltamivir Carboxylate Hydrochloride in plasma was investigated under different conditions . The conversion of the prodrug to the active metabolite was slow and limited in human and rat brain S9 fractions .

Dosage Effects in Animal Models

In animal models, the in vivo efficacy of oseltamivir is lower against viruses that show reduced inhibition by oseltamivir in laboratory testing .

Metabolic Pathways

Oseltamivir Carboxylate Hydrochloride is the active metabolite of the prodrug oseltamivir phosphate, which is rapidly converted by hepatic esterases .

Transport and Distribution

The mean volume of distribution at steady state of Oseltamivir Carboxylate Hydrochloride ranges approximately between 23 and 26 liters in humans, a volume that is roughly equivalent to extracellular body fluid .

Subcellular Localization

The extent of partitioning of Oseltamivir Carboxylate Hydrochloride to the central nervous system is low . Brain-to-plasma exposure ratios were approximately 0.2 for oseltamivir and 0.01 for Oseltamivir Carboxylate Hydrochloride .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Oseltamivir Acid Hydrochloride involves multiple steps, starting from shikimic acid, a naturally occurring compound. The process includes the following key steps:

    Protection and Functionalization: Shikimic acid undergoes protection of the hydroxyl groups and functionalization to introduce the necessary functional groups.

    Cyclization and Amination: The protected intermediate is cyclized and then aminated to introduce the amino group.

    Deprotection and Esterification: The protected groups are removed, and the compound is esterified to form Oseltamivir.

    Hydrolysis and Salt Formation: Oseltamivir is hydrolyzed to form Oseltamivir Acid, which is then converted to its hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:

化学反応の分析

Types of Reactions: Oseltamivir Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Oseltamivir Acid Hydrochloride has a wide range of applications in scientific research:

類似化合物との比較

Comparison:

    Oseltamivir vs. Zanamivir: Oseltamivir is administered orally, while Zanamivir is inhaled.

    Oseltamivir vs. Peramivir: Peramivir is administered intravenously and is used in more severe cases of influenza.

    Oseltamivir vs. Laninamivir: Laninamivir has a longer duration of action, requiring fewer doses.

Oseltamivir Acid Hydrochloride stands out due to its oral bioavailability and widespread use in treating and preventing influenza, making it a crucial component in antiviral therapy .

生物活性

Oseltamivir acid hydrochloride, the active metabolite of oseltamivir phosphate (commonly known as Tamiflu), is a potent antiviral agent primarily used for the treatment and prevention of influenza A and B viruses. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and resistance patterns based on diverse research findings.

Oseltamivir functions as a neuraminidase inhibitor , targeting the neuraminidase enzyme on the surface of influenza viruses. By inhibiting this enzyme, oseltamivir prevents the cleavage of sialic acid residues on glycoproteins, which is crucial for the release of newly formed viral particles from infected cells. This inhibition reduces viral replication and spread, effectively lowering viral load in patients .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, metabolism, and elimination:

  • Bioavailability : Over 80% following oral administration.
  • Metabolism : Converted to oseltamivir carboxylate predominantly in the liver.
  • Half-life :
    • Oseltamivir: 1–3 hours
    • Oseltamivir carboxylate: 6–10 hours
  • Excretion : More than 90% eliminated via urine as the active metabolite .

Treatment Efficacy

Clinical trials have demonstrated that oseltamivir significantly reduces the duration and severity of influenza symptoms. For instance:

  • In a study involving 629 subjects, treatment with oseltamivir reduced the median duration of illness by over 30% compared to placebo (P = .006) and improved overall health recovery time by 24-46 hours .
  • The average duration of fever was notably shorter in treated patients, with a reduction from 39% to 21% within 24 hours post-treatment .

Prophylactic Use

Oseltamivir has also shown high efficacy in preventing influenza among close contacts of infected individuals:

  • A study reported an 89% protective efficacy against clinical influenza for individuals exposed to infected cases (P<.001) and an 84% efficacy for households .

Resistance Patterns

Emergence of resistance to oseltamivir has been documented, particularly among specific populations. For example:

  • A study monitoring oseltamivir resistance found that 3.56% of treated patients developed resistance post-treatment, with higher rates observed in younger children .
  • Notably, mutations such as H275Y and R292K were identified in resistant strains, indicating a need for ongoing surveillance in clinical settings .

Summary Table: Key Pharmacological Data

ParameterValue
Bioavailability>80%
Volume of Distribution23–26 liters
Protein Binding42% (oseltamivir), 3% (active metabolite)
Half-life1–3 hours (oseltamivir), 6–10 hours (carboxylate)
Excretion>90% via urine as active metabolite

Case Studies

Several case studies highlight the effectiveness and safety profile of oseltamivir:

  • Acute Influenza Treatment : A randomized controlled trial indicated that oseltamivir significantly reduced symptom severity and duration compared to placebo, with notable improvements in cough and myalgia durations .
  • Household Prophylaxis : In families where one member was infected, those receiving prophylactic oseltamivir had a markedly lower incidence of developing influenza symptoms compared to those not receiving treatment .

特性

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMMOBYSNFNOE-LUHWTZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir Acid Hydrochloride
Reactant of Route 2
Oseltamivir Acid Hydrochloride
Reactant of Route 3
Reactant of Route 3
Oseltamivir Acid Hydrochloride
Reactant of Route 4
Oseltamivir Acid Hydrochloride
Reactant of Route 5
Oseltamivir Acid Hydrochloride
Reactant of Route 6
Oseltamivir Acid Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。